N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide
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Overview
Description
N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and a cyclopentyl group, making it a versatile scaffold for drug discovery and other applications.
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The specific mode of action of This compound It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
The exact biochemical pathways affected by This compound Compounds with similar structures have been evaluated for their anti-tubercular activity .
Result of Action
The molecular and cellular effects of This compound Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Pyridine: The pyridine moiety is introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials.
Introduction of the Cyclopentyl Group: The cyclopentyl group is added via alkylation reactions, where cyclopentyl halides react with the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, cyclopentyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with similar structural features and biological activity.
Pyrrolopyrazine Derivatives: Compounds with a pyrrolopyrazine scaffold that exhibit various biological activities.
Uniqueness
N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety and a cyclopentyl group makes it a versatile and valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopentyl-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14-11-18(15(21)17-12-4-1-2-5-12)8-9-19(14)13-6-3-7-16-10-13/h3,6-7,10,12H,1-2,4-5,8-9,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNOALJVVOUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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